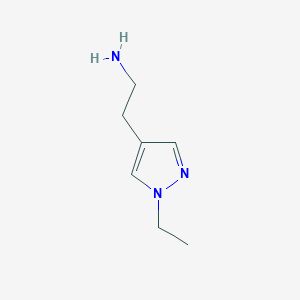

2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine

Descripción

Significance of Pyrazole-Containing Amine Scaffolds in Modern Chemical Research

Pyrazole-containing amine scaffolds are recognized as "privileged structures" in drug discovery. researchgate.net This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijrpr.commdpi.com The pyrazole (B372694) ring itself is aromatic and possesses a unique electronic configuration with both a pyrrole-like and a pyridine-like nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. mdpi.comijraset.com This versatility facilitates strong and specific binding to enzyme active sites and receptors. mdpi.com

The incorporation of an amine functional group, as seen in 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine, further enhances the therapeutic potential. Aminopyrazoles are crucial frameworks for developing ligands for various enzymes and receptors. mdpi.comnih.gov The amine group can be readily functionalized, allowing chemists to fine-tune the molecule's physicochemical properties, such as solubility and bioavailability, and to optimize its interaction with biological targets. ijrpr.com Consequently, pyrazole derivatives bearing amine groups have been successfully developed into agents with anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties. ijrpr.comnih.gov The presence of this scaffold in numerous approved drugs and clinical candidates, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its importance in modern medicinal chemistry. mdpi.comnih.govrsc.org

| Pharmacological Activity | Significance of the Pyrazole-Amine Scaffold | Example Drug/Compound Class |

| Anti-inflammatory | The scaffold can selectively inhibit enzymes like COX-2, reducing inflammation. | Celecoxib |

| Anticancer | Acts as kinase inhibitors, interfering with cell signaling pathways crucial for tumor growth. mdpi.com | Pirtobrutinib, Crizotinib mdpi.commdpi.com |

| Antimicrobial | The structure allows for interactions with bacterial enzymes or cell walls, inhibiting growth. nih.gov | Pyrazole-thiourea derivatives nih.gov |

| Antipsychotic | Modulates neurotransmitter receptors in the central nervous system. | CDPPB mdpi.com |

| Anti-obesity | Can act as receptor antagonists, for example, at the cannabinoid receptor CB1. | Rimonabant |

Historical Context and Evolution of Synthetic Strategies for Pyrazole Derivatives

The history of pyrazole chemistry began in 1883 with its discovery by German chemist Ludwig Knorr. proquest.comchim.it The most classical and enduring method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) (or its derivatives) and a 1,3-dicarbonyl compound. mdpi.comresearchgate.net This foundational reaction has been the basis for producing a vast library of pyrazole derivatives over the past century.

Over the years, synthetic strategies have evolved significantly to improve efficiency, yield, regioselectivity, and environmental friendliness. researchgate.net Key advancements include:

1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound with an alkyne, providing a highly efficient route to substituted pyrazoles. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex pyrazole structures, offering high atom economy and operational simplicity. nih.govrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Green Chemistry Approaches: Modern synthesis focuses on using environmentally benign solvents (like water), recyclable catalysts (such as nano-ZnO), and solvent-free conditions to create more sustainable pathways to pyrazole derivatives. mdpi.comresearchgate.netnih.gov

Metal-Catalyzed Reactions: Transition-metal catalysts, including palladium and copper, are used to facilitate novel cyclization and cross-coupling reactions, enabling the synthesis of highly functionalized pyrazoles that were previously difficult to access. mdpi.com

These modern techniques have not only refined the synthesis of known pyrazoles but have also opened the door to creating novel derivatives with diverse substitution patterns for screening in drug discovery programs. mdpi.comresearchgate.net

| Synthetic Strategy | Description | Key Advantages |

| Knorr Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.com | Well-established, versatile, readily available starting materials. |

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile imine or diazo compound and an alkene/alkyne. nih.gov | High regioselectivity, mild reaction conditions. |

| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis. nih.gov | High efficiency, atom economy, structural diversity. |

| Green Protocols | Use of aqueous media, nano-catalysts, or microwave irradiation. mdpi.comnih.gov | Environmentally friendly, often faster with higher yields. |

| Metal-Catalyzed Synthesis | Use of transition metals (e.g., Pd, Cu, Ag) to catalyze cyclization. mdpi.com | Access to complex and highly functionalized pyrazoles. |

Overview of Current Research Trajectories Relevant to this compound

Current research into pyrazole derivatives, particularly those with amine side chains like this compound, is heavily concentrated in the field of medicinal chemistry. The primary goal is to develop novel therapeutic agents with improved efficacy and selectivity. ijrpr.com

One major area of focus is the development of kinase inhibitors for cancer therapy. mdpi.com The pyrazole scaffold serves as an excellent hinge-binding motif in many ATP-competitive kinase inhibitors. The amine side chain can be modified to create additional interactions within the kinase active site, enhancing potency and selectivity. For instance, research on variants of the IGF-1R inhibitor BMS-536924 explored replacing a side chain with 2-(1H-pyrazol-1-yl)ethanamine, demonstrating that such modifications can lead to improved potency and pharmacokinetic properties. nih.gov

Another significant trajectory is the search for new anti-infective agents . With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Pyrazole-amine derivatives are being investigated for their antibacterial and antifungal activities, with studies focusing on structure-activity relationships to optimize their potency against resistant strains. mdpi.comnih.gov

Furthermore, the versatility of the pyrazole core continues to be exploited in creating agents for a wide range of other diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions. mdpi.comnih.gov Research in this area often involves computational modeling and high-throughput screening to identify promising lead compounds, followed by synthetic modification of the pyrazole scaffold to optimize biological activity. The ethyl and ethanamine groups on this compound represent points for such synthetic diversification, allowing for the creation of libraries of related compounds for biological evaluation.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H13N3 |

|---|---|

Peso molecular |

139.2 g/mol |

Nombre IUPAC |

2-(1-ethylpyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4,8H2,1H3 |

Clave InChI |

SPRMDZOMTNLSBO-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=C(C=N1)CCN |

Origen del producto |

United States |

Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 4 Yl Ethan 1 Amine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through a series of sequential reactions, often culminating in the formation of the crucial ethanamine side chain. These methods include multi-step sequences that build the side chain from a functionalized pyrazole (B372694) and reductive amination strategies that introduce the amine group in a single reductive step.

Exploration of Multi-step Organic Reaction Sequences for the Target Compound

One of the primary multi-step pathways to synthesize 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine involves the extension of a carbon chain at the C4 position of the pyrazole ring, followed by the introduction of the amine functionality. A common strategy begins with the key intermediate, 1-ethyl-1H-pyrazole-4-carboxaldehyde. This aldehyde can undergo a Henry reaction (nitroaldol reaction) with nitromethane (B149229) to yield a β-nitro alcohol, which is subsequently dehydrated to form a nitroalkene intermediate, (E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole. The final step involves the reduction of the nitro group to the primary amine, which can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).

Table 1: Illustrative Multi-step Synthesis via Henry Reaction

| Step | Precursor | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | Nitromethane (CH₃NO₂), Base (e.g., NaOH or Et₃N) | 1-(1-Ethyl-1H-pyrazol-4-yl)-2-nitroethanol |

| 2 | 1-(1-Ethyl-1H-pyrazol-4-yl)-2-nitroethanol | Dehydrating agent (e.g., Ac₂O or MsCl) | (E)-1-Ethyl-4-(2-nitrovinyl)-1H-pyrazole |

Another potential multi-step sequence involves converting the aldehyde to a nitrile via a cyanohydrin or oxime intermediate, followed by reduction of the nitrile to the primary amine. This provides an alternative method for elongating the carbon chain and introducing the nitrogen atom.

Reductive Amination Strategies for this compound

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. organic-chemistry.org The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the reaction of a carbonyl compound and an amine, which is then reduced to the corresponding amine. ineosopen.org This method can be performed in a stepwise manner or as a one-pot procedure. organic-chemistry.org

The most direct synthesis of this compound involves a two-step sequence starting from 1-ethyl-1H-pyrazole-4-carboxaldehyde. First, the aldehyde is homologated to the corresponding phenylacetaldehyde (B1677652) derivative, 2-(1-ethyl-1H-pyrazol-4-yl)acetaldehyde. This can be achieved through various methods, such as the Wittig reaction with methoxymethyl)triphenylphosphonium chloride followed by hydrolysis.

The resulting 2-(1-ethyl-1H-pyrazol-4-yl)acetaldehyde can then undergo direct reductive amination with ammonia (B1221849) or an ammonia equivalent. The reaction involves the condensation of the aldehyde with ammonia to form an imine, which is subsequently reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. ineosopen.orgresearchgate.net The use of sodium triacetoxyborohydride is often preferred due to its mildness and tolerance for various functional groups. ineosopen.org

Table 2: Reductive Amination of 2-(1-ethyl-1H-pyrazol-4-yl)acetaldehyde

| Reactants | Reducing Agent | Solvent | Product |

|---|---|---|---|

| 2-(1-ethyl-1H-pyrazol-4-yl)acetaldehyde, Ammonia (NH₃) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | This compound |

| 2-(1-ethyl-1H-pyrazol-4-yl)acetaldehyde, Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | This compound |

Indirect Synthetic Routes via Advanced Precursor Compounds

Indirect routes focus on the initial construction of a functionalized pyrazole ring that already contains, or can be easily converted to, the desired ethanamine side chain. These methods offer strategic advantages by incorporating key structural elements at an early stage.

Preparation of Functionalized Pyrazole Core Precursors

The success of pyrazole-based compound synthesis relies heavily on the efficient preparation of the core heterocyclic structure. The formation of the 1-ethyl-1H-pyrazole ring is the foundational step upon which further functionalization is built.

The construction of the 1-ethyl-1H-pyrazole ring system can be achieved through several established synthetic strategies. A primary method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. pharmajournal.netmdpi.com To obtain a 1-ethylpyrazole, ethylhydrazine (B1196685) is reacted with a suitable 1,3-dicarbonyl compound. The regioselectivity of the condensation can be influenced by the substitution pattern of the dicarbonyl compound and the reaction conditions. mdpi.com

Another versatile method for preparing the pyrazole core is through 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov Additionally, the Vilsmeier-Haack reaction is a powerful tool for the formylation of hydrazones, leading directly to pyrazole-4-carbaldehydes, which are key precursors for the target amine. rasayanjournal.co.inresearchgate.net This reaction typically involves treating a hydrazone with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). rasayanjournal.co.inresearchgate.net

A common and straightforward approach involves the direct N-alkylation of a pre-formed pyrazole ring. Pyrazole itself can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and then reacted with an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) to yield 1-ethyl-1H-pyrazole.

Table 3: General Methods for 1-Ethyl-1H-pyrazole Synthesis

| Method | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Pyrazole, Ethyl Iodide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 1-Ethyl-1H-pyrazole |

| Knorr Synthesis | Ethylhydrazine, Malondialdehyde | Acid or Base catalyst, Reflux | 1-Ethyl-1H-pyrazole |

Once the 1-ethyl-1H-pyrazole core is synthesized, it can be functionalized at the C4 position to introduce the carboxaldehyde group necessary for the subsequent steps outlined in the direct synthesis approaches. The Vilsmeier-Haack reaction is particularly effective for introducing a formyl group onto the electron-rich pyrazole ring, yielding 1-ethyl-1H-pyrazole-4-carboxaldehyde. researchgate.net

Methodologies for the Introduction of the Ethanamine Side Chain onto Pyrazole Scaffolds

The introduction of an ethanamine side chain at the C4 position of a pyrazole ring is a critical step in the synthesis of this compound. This transformation typically follows the initial construction of the pyrazole nucleus and involves the functionalization of a suitable pyrazole intermediate.

The functionalization of the pyrazole ring is a key strategy for introducing diverse substituents. researchgate.net Direct C-H functionalization reactions, in contrast to traditional cross-coupling methods that necessitate pre-functionalized pyrazoles, offer a more direct route to a variety of functionalized pyrazoles in a single step. elsevierpure.comrsc.org The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. The C4 position of the pyrazole is a nucleophilic center, making it amenable to electrophilic aromatic substitution, which can be exploited for side chain attachment. researchgate.net

One common approach involves the formylation of the pyrazole ring at the C4 position to introduce a reactive handle. For instance, 1-phenyl-1H-pyrazole can undergo formylation to produce 1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde can then serve as a precursor for the ethanamine side chain. A reductive amination reaction between the carbaldehyde and a suitable amine, such as 1-(2-hydroxyethyl)piperazine, in the presence of a reducing agent like sodium cyanoborohydride, can be employed to construct the desired side chain. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound and Related Pyrazoles

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for pyrazole derivatives. researchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netgsconlinepress.com In the context of pyrazole synthesis, microwave irradiation has been successfully employed in various reactions, including the one-pot synthesis of pyranopyrazoles. gsconlinepress.com For example, the four-component condensation of acetoacetic ester, hydrazine hydride, aldehydes, and malononitrile (B47326) can be efficiently carried out under microwave irradiation in an eco-friendly solvent mixture like water-ethanol. nih.gov One study demonstrated that a microwave-assisted method for synthesizing pyrano[2,3-c]pyrazole derivatives produced an 88% yield in just 25 minutes, compared to a conventional heating method that took 1.4 hours to achieve an 80% yield. nih.gov The efficiency of microwave synthesis is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Ultrasound irradiation is another green technique that has found application in the synthesis of pyrazole derivatives. rsc.org Sonication, the application of ultrasound energy to a reaction mixture, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through a phenomenon known as acoustic cavitation. orientjchem.org This method is particularly useful for processes that require milder conditions. rsc.org For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved with excellent yields under ultrasonic irradiation in an aqueous medium without the need for a catalyst. nih.govrsc.org In one reported procedure, the use of ultrasound in the synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous ethanol (B145695) solution resulted in a 98% yield within 10 minutes, a significant improvement over the 83% yield obtained after 1 hour using conventional methods. rsc.org

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. researchgate.net Multicomponent reactions conducted in water are particularly valuable for their efficiency and environmental benefits. researchgate.net The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, often with the aid of catalysts that are active and stable in water. researchgate.net For example, the synthesis of multisubstituted 5-amino pyrazoles has been reported through a three-component condensation in an aqueous medium using sodium p-toluene sulfonate as a recyclable, water-soluble catalyst. rsc.org This approach not only simplifies the reaction setup but also facilitates product isolation and catalyst recycling. researchgate.net

Efforts to further enhance the green credentials of pyrazole synthesis have led to the exploration of catalyst-free reactions and the use of environmentally benign catalysts. tandfonline.com Catalyst-free methods, where the reaction proceeds without the need for a catalyst, are highly desirable as they eliminate the cost and potential toxicity associated with catalysts. tandfonline.com The 1,3-dipolar cycloaddition of diazo compounds to alkynes, for example, can proceed easily by heating under solvent-free conditions to afford pyrazole products in high yields without the need for a catalyst or extensive purification. rsc.org

When catalysts are necessary, the focus is on developing options that are non-toxic, recyclable, and efficient under mild conditions. researchgate.net Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. researchgate.net For instance, Amberlyst-70, a resinous and non-toxic solid acid catalyst, has been used for the aqueous synthesis of pyrazoles at room temperature. researchgate.netmdpi.com Similarly, ionic liquids have been investigated as recyclable reaction media for the synthesis of pyrazoles under transition-metal- and oxidant-free conditions. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 1 Ethyl 1h Pyrazol 4 Yl Ethan 1 Amine and Its Pyrazole Moiety

Cyclization Reactions in Pyrazole (B372694) Synthesis

The construction of the pyrazole ring itself is most commonly achieved through cyclization reactions, where acyclic precursors are transformed into the heterocyclic system. These methods offer modularity and control over the substitution pattern of the final product.

The most traditional and widely used method for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. nih.govmdpi.com The specific nature of the 1,3-dielectrophile dictates the reaction pathway and the final substitution pattern.

The Knorr pyrazole synthesis, a classic example, utilizes the reaction between a hydrazine and a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a catalytic acid. jk-sci.comwikipedia.org The mechanism proceeds through the following key steps:

Initial Condensation : One nitrogen atom of the hydrazine performs a nucleophilic attack on one of the carbonyl groups of the 1,3-dicarbonyl compound.

Imine/Enamine Formation : Following the initial attack, a molecule of water is eliminated to form a hydrazone or enamine intermediate.

Intramolecular Cyclization : The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

Dehydration : The resulting cyclic hemiaminal intermediate undergoes a final dehydration step to yield the aromatic pyrazole ring. jk-sci.comuclm.es

A related and highly versatile pathway involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (e.g., aldehydes or ketones). pharmaguideline.comnih.govresearchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the β-position of the unsaturated system, followed by an intramolecular cyclization and subsequent elimination of water to form a pyrazoline (dihydropyrazole). uclm.esresearchgate.net The pyrazoline can then be oxidized to the aromatic pyrazole. mdpi.comnih.gov If the α,β-unsaturated carbonyl compound contains a good leaving group at the β-position, the pyrazole can be formed directly through elimination. mdpi.com

| Precursor Type | Description | Resulting Moiety |

| 1,3-Dicarbonyl Compounds | Includes β-diketones, β-ketoesters, and β-ketoaldehydes. Reacts with hydrazines in the classic Knorr synthesis. mdpi.comwikipedia.org | Substituted Pyrazole |

| α,β-Unsaturated Carbonyls | Aldehydes and ketones with a carbon-carbon double bond. Initially forms a pyrazoline intermediate. pharmaguideline.comnih.gov | Pyrazoline, then Pyrazole |

| Acetylenic Ketones | Ketones containing a carbon-carbon triple bond. Reaction with hydrazines can lead to mixtures of regioisomers. mdpi.commdpi.com | Regioisomeric Pyrazoles |

| β-Enaminones | Vinylogous amides that serve as versatile 1,3-dielectrophile synthons. mdpi.comnih.gov | Substituted Pyrazole |

[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing the pyrazole ring. nih.govtandfonline.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne, to form the five-membered ring in a single step. beilstein-journals.org

The mechanism is generally considered a concerted pericyclic reaction, where the new sigma bonds are formed simultaneously, although some reactions may proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly in polar solvents. mdpi.com The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. mdpi.com

Several classes of 1,3-dipoles serve as the three-atom (C-N-N) component for pyrazole synthesis. beilstein-journals.org Nitrilimines and diazo compounds are among the most frequently employed. mdpi.combeilstein-journals.org For instance, nitrilimines, often generated in situ from hydrazonoyl halides, react with alkynes to afford fully aromatic pyrazoles directly. researchgate.net When alkenes are used as dipolarophiles, the initial product is a pyrazoline, which may then be oxidized to the corresponding pyrazole. researchgate.net An alternative strategy uses alkenes with a leaving group, such as α-bromocinnamaldehyde, which function as alkyne surrogates; the resulting pyrazoline intermediate undergoes spontaneous elimination to yield the aromatic pyrazole. nih.gov

| 1,3-Dipole Type | Dipolarophile | Description |

| Diazo Compounds | Alkenes, Alkynes | Versatile dipoles that react with various dipolarophiles. The reaction with alkynes directly yields pyrazoles. mdpi.com |

| Nitrilimines | Alkenes, Alkynes | Often generated in situ, they provide a regioselective route to pyrazoles and pyrazolines. mdpi.comnih.gov |

| Sydnones | Alkynes | Mesoionic aromatic compounds that undergo thermal 1,3-dipolar cycloaddition with alkynes, typically with the extrusion of CO2, to form pyrazoles. mdpi.combeilstein-journals.org |

| Azomethinimines | Alkenes, Alkynes | React to form pyrazolidine (B1218672) or pyrazoline derivatives, which can be further transformed into pyrazoles. beilstein-journals.org |

Reductive cyclization represents a more specialized but effective strategy for synthesizing pyrazole derivatives, particularly fused systems like indazoles. A notable example is the synthesis of N-aryl indazoles from nitroaromatic imines. nih.gov The mechanism is driven by the deoxygenation of the nitro group, which initiates the cyclization cascade.

In a typical transformation, a phosphite (B83602) ester, such as triethyl phosphite, acts as the reducing agent. The proposed mechanism involves:

Deoxygenation : The phosphite promotes the deoxygenation of the nitro group on an ortho-substituted aromatic imine, initially forming a nitroso intermediate.

Nitrene Formation : Further deoxygenation of the nitroso intermediate generates a highly reactive nitrene species.

Intramolecular Cyclization : The electrophilic nitrene intermediate then undergoes a rapid intramolecular cyclization by attacking the imine nitrogen, forming the new N-N bond and closing the pyrazole ring to yield the final N-aryl indazole product. nih.gov

Coupling Reactions Involving Pyrazole Scaffolds

Once the pyrazole ring is formed, its functionalization is often achieved through modern cross-coupling reactions. These methods allow for the precise installation of various substituents at specific positions on the pyrazole core, enabling the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov It is widely used to append aryl, heteroaryl, or vinyl groups to the pyrazole scaffold by coupling a pyrazole halide (or triflate) with an organoboron compound. rsc.org

The catalytic cycle for the Suzuki reaction is well-established and involves three primary steps: libretexts.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the pyrazole halide (e.g., bromopyrazole), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the functionalized pyrazole. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Challenges can arise when coupling unprotected N-H pyrazoles, as the acidic proton can interfere with the catalyst. nih.gov However, the use of specific ligands and conditions has enabled the successful coupling of a wide range of pyrazole substrates. nih.govacs.org Studies have shown that bromo- and chloropyrazoles are often superior substrates to iodopyrazoles, as they have a reduced tendency to undergo a competitive dehalogenation side reaction. acs.org

| Component | Example/Role |

| Catalyst | Pd(PPh3)4, Pd(OAc)2, XPhos Pd G2 |

| Ligand | XPhos, SPhos, PPh3 |

| Base | K3PO4, Na2CO3, Cs2CO3 |

| Solvent | Dioxane/Water, Toluene, DMF |

| Boron Reagent | Arylboronic acids, vinylboronic esters |

Beyond the Suzuki reaction, a broad spectrum of palladium-catalyzed reactions are employed to functionalize the pyrazole ring, including direct C-H functionalization and C-N bond formation. These methods offer atom-economical alternatives to traditional cross-coupling by avoiding the need for pre-functionalized starting materials. researchgate.net

C-H Functionalization: This strategy involves the direct activation and transformation of a C-H bond on the pyrazole ring into a new C-C or C-heteroatom bond. The regioselectivity of C-H activation is often controlled by the inherent electronic properties of the pyrazole ring or by using a directing group. researchgate.net

The C5 proton is generally the most acidic due to its proximity to the sp2-hybridized nitrogen, making it susceptible to deprotonation and subsequent functionalization. researchgate.netresearchgate.net

The C4 position is the most nucleophilic and is prone to electrophilic aromatic substitution. pharmaguideline.com

The N2 nitrogen can act as a directing group to facilitate C-H activation at the C3 position or on a substituent attached to the N1 position. nih.govnih.gov

For example, palladium-catalyzed C-H arylation, allylation, and benzylation reactions have been developed to selectively functionalize the C5 position of pyrazoles, particularly when an electron-withdrawing group is present at C4 to enhance the acidity of the C5-H bond. researchgate.netthieme-connect.com

C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of N-aryl or N-alkyl pyrazoles by coupling a pyrazole (or a halopyrazole) with an amine in the presence of a palladium catalyst. mit.edu This is a key method for creating aminopyrazoles and for attaching the pyrazole scaffold to other nitrogen-containing molecules. The catalytic cycle is similar to the Suzuki reaction but involves an amine binding to the palladium(II) intermediate, followed by reductive elimination to form the C-N bond. mit.edu

| Reaction Type | Position Targeted | Description |

| C-H Arylation | C5, C3 | Direct coupling of a pyrazole C-H bond with an aryl halide. researchgate.netthieme-connect.com |

| C-H Allylation/Benzylation | C5 | Installation of allyl or benzyl (B1604629) groups at the C5 position, often on pyrazoles activated with electron-withdrawing groups. researchgate.net |

| sp3 C-H Arylation | β-position of N1-alkyl group | The pyrazole ring acts as a directing group to functionalize a C-H bond on its own N-alkyl substituent. nih.gov |

| C-N Amination | C3, C4, C5 | Coupling of a halopyrazole with an amine to form an aminopyrazole derivative. mit.edu |

Functionalization Reactions of the Pyrazole Ring and Ethanamine Side Chain

The chemical character of 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine is dictated by its two primary functional regions: the aromatic pyrazole heterocycle and the nucleophilic primary amine on the ethyl side chain. The pyrazole ring, being an electron-rich aromatic system, is prone to electrophilic substitution, while the ethanamine side chain offers a site for a variety of nucleophilic reactions. The interplay and selective modification of these two components are central to the derivatization of this compound.

Regioselective Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring exhibits aromatic properties and readily undergoes electrophilic aromatic substitution (EAS). globalresearchonline.net In 1-substituted pyrazoles, such as the title compound, the substitution pattern is highly regioselective. The reaction overwhelmingly occurs at the C4 position of the pyrazole ring. globalresearchonline.net

The mechanism for this selectivity involves the attack of an electrophile on the π-electron system of the pyrazole ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The N1 atom, being pyrrole-like, acts as an electron-donating group, activating the ring towards electrophilic attack. Conversely, the N2 atom is pyridine-like and deactivating.

Attack at the C4 position results in a more stable carbocation intermediate compared to attack at the C3 or C5 positions. This is because the positive charge in the C4-attack intermediate can be delocalized over three atoms without disrupting the lone pair of electrons on the N1 nitrogen that contributes to the aromatic sextet. In contrast, intermediates from C3 or C5 attack are less stable. Protonation of pyrazoles leads to pyrazolium (B1228807) cations that are less susceptible to electrophilic attack at C4. globalresearchonline.net

Common electrophilic aromatic substitution reactions applicable to the pyrazole ring include:

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, I) at the C4 position can be achieved under controlled conditions. globalresearchonline.net

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the C4 position. globalresearchonline.net

Sulfonation: Treatment with fuming sulfuric acid yields the corresponding pyrazole-4-sulfonic acid. globalresearchonline.net

The following table summarizes typical electrophilic aromatic substitution reactions on the pyrazole nucleus.

| Reaction | Reagent(s) | Position of Substitution | Product Type |

| Halogenation | Br₂, Cl₂, I₂ | C4 | 4-Halopyrazole |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ (Oleum) | C4 | Pyrazole-4-sulfonic acid |

| Acylation | Acyl chloride / Lewis Acid | C4 | 4-Acylpyrazole |

This interactive table provides examples of common EAS reactions on pyrazole rings.

Mechanisms of Amine Functionality Introduction and Modification

The primary amine group of the ethanamine side chain is a key site for chemical modification due to the nucleophilic nature of the nitrogen atom. This functionality allows for a wide range of chemical transformations.

The synthesis of the ethanamine side chain itself can be accomplished through various routes, often involving the functionalization of a pre-formed pyrazole core. A common approach includes the introduction of a two-carbon unit at the C4 position, followed by conversion to the amine.

The primary amine functionality can undergo several characteristic reactions:

Acylation: The amine reacts readily with acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this method can lead to a mixture of mono-, di-, and tri-alkylated products. A more controlled method for introducing alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding secondary or tertiary amine.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. evitachem.com This reaction is typically reversible and catalyzed by acid or base.

Salt Formation: As a base, the amine group readily reacts with acids to form ammonium (B1175870) salts. evitachem.com

Below is a table detailing common modification reactions for the primary amine group.

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'-CO-R''), followed by a reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Imine (-N=CHR' or -N=CR'R'') |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

This interactive table outlines key reactions for modifying the ethanamine side chain.

Acylation and Other Derivatizations on Pyrazole Nitrogen Atoms

In the specific case of this compound, the nitrogen atom at position 1 (N1) is already substituted with an ethyl group. Consequently, further N-alkylation or N-acylation at this position is not possible. mdpi.comgoogle.com

For N-unsubstituted pyrazoles, the imino-hydrogen on the nitrogen atom can be readily replaced by an acyl or sulfonyl group in the presence of a weak base. globalresearchonline.net This N-acylation is a common derivatization strategy for pyrazoles that lack a substituent at the N1 position. researchgate.net The N2 nitrogen atom of the pyrazole ring is basic and is the site of protonation when the molecule is treated with acid. globalresearchonline.net This protonation forms a pyrazolium cation, which generally deactivates the ring system to further electrophilic attack. globalresearchonline.net While direct acylation at the pyridine-like N2 is not a typical reaction, its basicity is a key feature of the molecule's chemical profile.

Ring-Opening and Skeletal Remodeling Reactions of Pyrazole Heterocycles

The pyrazole ring is an aromatic heterocycle and is generally stable to oxidation, reduction, and hydrolysis under acidic or basic conditions. mdpi.com However, under specific conditions and with appropriate substitution, the ring can undergo cleavage or rearrangement.

Ring-opening reactions are not common for simple alkyl-substituted pyrazoles but can be induced by the presence of certain functional groups. For example, research has shown that 1H-pyrazol-5-amines can undergo oxidative ring-opening when treated with reagents like phenyliodine(III) diacetate (PIDA) to yield 3-diazenylacrylonitrile derivatives. researchgate.net The nature of the substituents on the pyrazole ring is a determining factor in whether a ring-opening reaction will occur and what the resulting products will be. researchgate.net Theoretical studies on pyrazaboles, which are dimeric structures containing boron and pyrazole rings, have shown that their rings can open upon reaction with amines. scholaris.ca

Prototropic Tautomerism and Annular Proton Transfer in Pyrazoles

Prototropic tautomerism is a significant characteristic of many N-unsubstituted pyrazole derivatives. nih.gov This phenomenon, specifically annular tautomerism, involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.govnih.gov In a 3-substituted-1H-pyrazole, for example, the proton can reside on either nitrogen, leading to an equilibrium with the 5-substituted-1H-pyrazole tautomer. nih.gov This equilibrium is influenced by factors such as the nature of substituents, the solvent, and temperature. nih.govresearchgate.net

However, for this compound, this annular tautomerism is blocked. The presence of a non-removable ethyl group on the N1 nitrogen atom prevents the proton transfer to the N2 position. The structure is therefore fixed as a 1-ethyl-substituted pyrazole.

While annular tautomerism is the most common form, other types have been considered theoretically, such as those involving proton occupancy of the ring's carbon atoms. These forms are generally high in energy and not significant under normal conditions because they would result in a loss of aromaticity. nih.gov The absence of annular tautomerism in 1-alkylpyrazoles simplifies their structural and chemical behavior compared to their N-unsubstituted counterparts.

Derivatives and Analogs of 2 1 Ethyl 1h Pyrazol 4 Yl Ethan 1 Amine

Synthetic Strategies for Substituted 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine Derivatives

The synthesis of substituted pyrazoles is a well-established field, with the cyclocondensation reaction being a primary and versatile method. mdpi.com The most common approach is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. mdpi.commdpi.com

To generate derivatives of this compound, modifications can be introduced through the choice of starting materials. For instance, using a substituted ethylhydrazine (B1196685) or a functionalized 1,3-dicarbonyl precursor allows for the direct incorporation of desired substituents onto the pyrazole core. The regioselectivity of this reaction—determining which nitrogen of the hydrazine attacks which carbonyl group—is influenced by both the electronic and steric properties of the substituents on both reactants. mdpi.com Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon. mdpi.com

Another key strategy is the post-synthetic modification of a pre-formed pyrazole ring. The pyrazole ring is π-excessive and can undergo electrophilic substitution, typically at the C4 position if it is unsubstituted. chim.it A common and highly effective method for introducing a functional handle at this position is the Vilsmeier-Haack reaction. nih.gov This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) to install a formyl group (-CHO) onto the ring, yielding a pyrazole-4-carbaldehyde. nih.govresearchgate.net This aldehyde is a versatile intermediate that can be converted into a variety of other functional groups to build the desired ethanamine side chain or other substituents.

Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful route. This method often involves the reaction of a diazo compound with an alkyne. mdpi.comorganic-chemistry.org For instance, the reaction of an appropriately substituted diazoalkane with an alkyne bearing the precursor to the ethanamine side chain can yield the desired pyrazole core. mdpi.com

| Synthetic Method | Precursors | Key Features | Reference(s) |

| Knorr Cyclocondensation | 1,3-Dicarbonyl compounds + Hydrazine derivatives | Straightforward and rapid; regioselectivity is influenced by steric and electronic factors. | mdpi.commdpi.com |

| Vilsmeier-Haack Reaction | Pre-formed pyrazole + POCl₃/DMF | Introduces a formyl group at the C4 position, creating a versatile intermediate. | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes/Alkenes | Efficient for ring construction with high regioselectivity under certain conditions. | mdpi.comorganic-chemistry.org |

Formation of Heteroannulated Pyrazole Derivatives from Related Precursors

The synthesis of heteroannulated pyrazoles, where the pyrazole ring is fused to another heterocyclic system, is of significant interest for creating complex, polycyclic molecules. Aminopyrazoles are particularly valuable precursors for constructing these fused systems because the amino group provides a reactive site for cyclization. chim.itnih.gov

A common strategy involves the reaction of a 5-aminopyrazole with a 1,3-bis-electrophilic reagent. chim.it This type of cyclocondensation reaction can lead to the formation of various fused systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves privileged structures in medicinal chemistry. nih.gov To apply this to a precursor related to this compound, one would typically start with a 5-amino-1-ethylpyrazole derivative. The amino group at C5 and the ring nitrogen at N1 act as the dinucleophilic component that reacts with the 1,3-dielectrophile to build the new fused ring.

The reactivity of the aminopyrazole is modulated by substituents on the ring. nih.gov Electron-donating groups can enhance the nucleophilicity of the ring nitrogen, while the exocyclic amino group's reactivity is also influenced by its electronic environment. nih.gov This interplay allows for the controlled synthesis of specific fused heterocyclic products.

Design and Synthesis of Pyrazole-Based Hybrid Compounds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop multifunctional agents. researchgate.netacs.org Pyrazole is a popular scaffold for creating such hybrids due to its synthetic accessibility and favorable biological properties.

Pyrazole-thiazole hybrids combine two important heterocyclic motifs. researchgate.net A primary method for constructing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net To create a pyrazole-thiazole hybrid, one of these precursors must contain the pyrazole moiety.

For example, a pyrazole-containing thioamide can be reacted with a variety of α-haloketones or α-haloesters to yield the corresponding 2,4-disubstituted thiazole linked to a pyrazole ring. researchgate.netnih.gov Alternatively, a pyrazole derivative containing an α-halocarbonyl function can be condensed with a thioamide or thiourea. ijsrset.com Multicomponent reactions (MCRs) offer a more modern and efficient approach, allowing for the synthesis of complex pyrazolothiazoles in a single step from simple starting materials, often under microwave irradiation to accelerate the reaction. researchgate.net

| Synthetic Approach | Pyrazole-Containing Precursor | Co-reactant(s) | Resulting Linkage | Reference(s) |

| Hantzsch Synthesis | Pyrazole-thiosemicarbazide | α-Haloketone | Pyrazole linked to C2 of thiazole via an amino bridge. | researchgate.netnih.gov |

| Hantzsch Synthesis | Pyrazole-α-haloketone | Thioamide or Thiourea | Pyrazole linked to C4 of thiazole. | ijsrset.com |

| Multicomponent Reaction | Thiosemicarbazide, Pyrazole-chalcone | Substituted 2-bromoacetophenones | Pyrazolyl-thiazole structure. | researchgate.net |

Tetrazoles are often considered bioisosteres of carboxylic acids, sharing similar pKa values and planar structures. mdpi.com The combination of pyrazole and tetrazole rings has led to hybrid compounds with significant biological potential. mdpi.comresearchgate.net

The most prevalent method for synthesizing the tetrazole ring is the [2+3] cycloaddition of a nitrile with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt or another Lewis acid. mdpi.com To synthesize a pyrazole-tetrazole hybrid, a pyrazole-4-carbonitrile derivative is a key intermediate. This nitrile can be prepared from a pyrazole-4-carbaldehyde, which is accessible via the Vilsmeier-Haack reaction on the corresponding 1-substituted pyrazole. mdpi.com

Influence of Chemical Structure Variations on Synthetic Pathways and Reactivity Profiles

The outcome of synthetic reactions involving the pyrazole ring is highly dependent on the nature and position of its substituents. These structural variations influence the electronic properties and steric environment of the molecule, thereby dictating its reactivity and the regioselectivity of subsequent transformations. nih.govresearchgate.net

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents such as alkyl groups (like the ethyl group at N1) or amino groups increase the electron density of the pyrazole ring. This enhances the nucleophilicity of the ring nitrogens and makes the ring more susceptible to electrophilic attack. nih.govencyclopedia.pub

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃), nitro (-NO₂), or carbonyl functions decrease the electron density of the ring. mdpi.comresearchgate.net This deactivates the ring towards electrophilic substitution but can facilitate nucleophilic attack, particularly if a suitable leaving group is present. chim.it

Steric Effects: Bulky substituents can hinder the approach of reagents to certain positions on the pyrazole ring, leading to high regioselectivity. mdpi.com In the Knorr synthesis, for example, steric hindrance can direct the cyclization to favor the formation of one regioisomer over another. mdpi.commdpi.com If a bulky substituent is present on the 1,3-dicarbonyl compound, the initial attack by the hydrazine is likely to occur at the less sterically hindered carbonyl group. mdpi.com

Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism (the migration of a proton between the two ring nitrogens) is a crucial consideration. nih.govnih.gov The position of this equilibrium is influenced by the substituents at the C3 and C5 positions. researchgate.net This phenomenon can affect reactivity, as the two tautomers may exhibit different chemical properties and reaction preferences, potentially leading to a mixture of products if not controlled. nih.gov The presence of the N1-ethyl group in the target compound and its derivatives locks the tautomeric form, simplifying its reactivity profile compared to N-unsubstituted analogs.

Theoretical and Computational Studies on 2 1 Ethyl 1h Pyrazol 4 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For pyrazole (B372694) derivatives, these methods are used to predict geometry, stability, and a variety of physicochemical properties. nih.gov

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum mechanical methods for studying molecular systems. researchgate.netwayne.edu

Hartree-Fock (HF) Method : This approach approximates the many-electron wavefunction of a molecule as a single Slater determinant. It provides a foundational, albeit less accurate, description of the electronic structure by considering the average effect of electron-electron repulsion, but it neglects electron correlation. wayne.edu

Density Functional Theory (DFT) : DFT is a more modern and commonly used method that accounts for electron correlation by calculating the total energy of the system based on its electron density. researchgate.net Various functionals, such as B3LYP and B3PW91, are employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy that is often superior to HF. researchgate.netderpharmachemica.com For pyrazole derivatives, DFT has been successfully used to optimize molecular geometries and predict vibrational frequencies, NMR spectra, and electronic properties. researchgate.netnih.gov

Both methods serve as the basis for geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined, and for calculating various molecular properties discussed in the following sections. nih.gov

The compound 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine possesses conformational flexibility due to the rotatable single bonds in its ethyl and ethanamine side chains. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Theoretical calculations are employed to explore the potential energy surface of the molecule by systematically rotating these bonds. bohrium.com For each resulting conformation, a geometry optimization is performed to find the nearest local energy minimum. The relative energies of these optimized conformers are then compared to identify the global minimum, which represents the most stable and thus most probable conformation of the molecule in the gaseous state. bohrium.com Studies on similar flexible pyrazole derivatives have shown that theoretical calculations can reliably predict these stable conformations. bohrium.com The interplay of steric hindrance and potential intramolecular interactions, such as hydrogen bonding involving the amine group, are key factors determining the preferred geometry.

The electronic properties of a molecule are crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis.

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. Molecules with high-energy HOMO orbitals are typically good electron donors.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons. Molecules with low-energy LUMO orbitals are good electron acceptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. nih.gov A small energy gap suggests that the molecule is more easily excitable and generally more chemically reactive. nih.gov For pyrazole-hydrazone derivatives, HOMO charge density is often localized on one part of the molecule, while LUMO density is on another, indicating the regions involved in electron transitions. nih.gov

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity:

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

These descriptors provide a quantitative framework for comparing the reactivity of different pyrazole derivatives. derpharmachemica.com

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference Finding |

|---|---|---|---|---|

| Pyrazole-Hydrazone Derivative L1 | -6.12 | -1.74 | 4.38 | Charge density on HOMO is localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while LUMO is on the hydrazone function. nih.gov |

| Pyrazole-Hydrazone Derivative L2 | -6.93 | -1.18 | 5.75 | HOMO has localized charge density on the pyrazole and hydrazone function, while LUMO is on the 4-methylbenzaldehyde (B123495) ring. nih.gov |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | -6.01 | -2.61 | 3.40 | A small HOMO-LUMO gap indicates high chemical reactivity. derpharmachemica.com |

Unsubstituted and N-unsubstituted pyrazoles can exist as two different tautomeric forms through a process known as annular prototropic tautomerism, where a proton shifts between the two ring nitrogen atoms. nih.gov For this compound, the nitrogen at position 1 is substituted with an ethyl group, which prevents this type of tautomerism.

However, computational studies on the parent pyrazole ring system are highly relevant for understanding its fundamental chemical properties. These studies reveal that direct intramolecular proton migration (a researchgate.netbohrium.com-sigmatropic shift) from one nitrogen to another in the gas phase has a very high activation energy, calculated to be in the range of 47.8–55.5 kcal/mol. nih.gov This high barrier makes the uncatalyzed process extremely slow. nih.gov

Computational models have shown that the presence of solvent molecules, particularly water, can significantly lower this energy barrier. nih.govnih.gov Water molecules can act as a proton shuttle, facilitating an intermolecular proton transfer that is energetically much more favorable than the direct intramolecular shift. nih.gov

Substituents on the pyrazole ring play a crucial role in modulating its stability and electronic properties. nih.gov The nature and position of these groups can significantly alter the electron density distribution in the ring.

Electron-donating groups (EDGs) , such as alkyl groups (like the ethyl group at N1), generally increase the electron density of the pyrazole ring. Computational studies have shown that EDGs can increase the acidity of the pyrrole-like NH group in N-unsubstituted pyrazoles and lower the energy required for proton transfer. nih.gov

Electron-withdrawing groups (EWGs) have the opposite effect, decreasing the ring's electron density. Studies have shown that EWGs at the 3-position tend to stabilize the N1-H tautomer in N-unsubstituted pyrazoles. researchgate.net

Computational Prediction of Regioselectivity in Pyrazole Reactions

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions. Computational chemistry is a powerful tool for predicting and explaining the regioselectivity of reactions involving pyrazole derivatives. eurasianjournals.com

By modeling the reaction pathways, chemists can calculate the energies of the transition states for different possible products. According to transition state theory, the reaction pathway with the lowest activation energy will be the most favorable, and the product corresponding to that pathway will be the major product. rsc.org

For pyrazoles, this approach has been used to predict the outcomes of various reactions, including:

1,3-Dipolar Cycloadditions : DFT calculations of transition state energies have successfully predicted the regioselective formation of 3,4-disubstituted pyrazoles from tosylhydrazones and nitroalkenes. rsc.org

Condensation Reactions : The reaction of active methylene (B1212753) reagents with isothiocyanates and substituted hydrazines can lead to different isomers. Computational analysis, combined with experimental results, helps to rationalize the observed high regioselectivity, where one isomer is formed exclusively or predominantly. nih.gov

Electrophilic Substitution : The existing substituents on the pyrazole ring direct the position of attack by an incoming electrophile. The ethyl and ethanamine groups on this compound would influence the electron density at the available C3 and C5 positions, thereby directing where substitution is most likely to occur.

These computational predictions provide valuable guidance for synthetic chemists, allowing for the targeted synthesis of specific pyrazole isomers. nih.govmdpi.com

Role of Solvent Effects in Theoretical Modeling of Pyrazole Chemistry

The chemical behavior, reactivity, and properties of molecules are significantly influenced by their environment, particularly the solvent. In the realm of computational chemistry, accurately modeling these solvent effects is crucial for results to correlate meaningfully with real-world experimental data. For pyrazole derivatives, including this compound, theoretical studies that incorporate solvent effects provide deeper insights into molecular stability, electronic properties, and reaction mechanisms. scilit.comiau.ir

Computational approaches generally treat solvent effects through two main types of models: explicit and implicit. Explicit models involve simulating a number of individual solvent molecules around the solute, offering a highly detailed picture but at a significant computational cost. More commonly, implicit continuum models are employed, where the solvent is represented as a continuous medium with a defined dielectric constant. wikipedia.orgdiracprogram.org This approach offers a balance between accuracy and computational feasibility, making it a popular choice for studying pyrazole chemistry.

Several key theoretical models are utilized to simulate solvation:

Polarizable Continuum Model (PCM): This is one of the most widely used methods for studying solutes in solution. wikipedia.orgdiracprogram.org The PCM creates a cavity in the dielectric continuum that mirrors the shape of the solute molecule. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvation free energy. wikipedia.orguni-muenchen.de Studies on pyrazole and its derivatives have employed PCM to investigate the effect of different solvents on the stability of various molecular forms. iau.ir For instance, research has shown that substituents and solvents can influence the relative stability of pyrazolone (B3327878) isomers.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that calculates the solvation free energy based on the full electron density of the solute. ccu.edu.twnih.gov It is applicable to any charged or uncharged solute in a wide range of solvents. ccu.edu.twnih.gov The model partitions the solvation free energy into two main parts: the bulk electrostatic contribution, calculated using a self-consistent reaction field, and the cavity-dispersion-solvent-structure (CDS) term, which accounts for short-range interactions at the solute-solvent boundary. ccu.edu.twresearchgate.net For pyrazole derivatives, the SMD model has been used to calculate solvation energies, with findings indicating that negative solvation energies in various solvents suggest favorable solubilization. researchgate.net

Impact of Solvents on Pyrazole Properties

Theoretical studies, often employing Density Functional Theory (DFT), have demonstrated that solvent interactions significantly affect various properties of the pyrazole ring. scilit.comdoaj.orgeurasianjournals.com As the polarity of the solvent increases, notable changes can be observed in the molecule's electronic and structural parameters. For the parent pyrazole molecule, research has shown that moving from the gas phase to a polar solvent like water leads to:

An increase in the dipole moment. scilit.comdoaj.org

A decrease in the HOMO-LUMO energy gap, suggesting increased reactivity. scilit.comdoaj.org

Redshifts in UV-vis spectra, indicating changes in electronic transitions. scilit.comresearchgate.net

These findings underscore the necessity of including solvent effects in theoretical calculations to accurately predict the behavior of pyrazole compounds. For a substituted pyrazole such as this compound, these effects would similarly influence its conformation, reactivity, and interaction with other molecules. The choice of solvent can even impact reaction mechanisms and the specific sites of chemical reactions, such as N-alkylation. researchgate.net

The following table illustrates the type of data generated from computational studies on pyrazole in different environments, showing the trend of how key properties change with the solvent's dielectric constant.

| Property | Gas Phase | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Water) |

| Dielectric Constant | 1.0 | 2.4 | 78.4 |

| Dipole Moment | Lower | ↓ | Higher |

| HOMO-LUMO Gap | Higher | ↓ | Lower |

| Solvation Energy | N/A | Moderate Negative Value | Large Negative Value |

| UV-vis Absorption | Lower λmax | ↓ | Higher λmax (Redshift) |

This table is a generalized representation based on published findings for pyrazole derivatives and is intended to be illustrative. Specific values would need to be calculated for this compound.

Advanced Characterization and Analytical Techniques for 2 1 Ethyl 1h Pyrazol 4 Yl Ethan 1 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's structure.

For 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the ethyl group on the pyrazole (B372694) ring, the pyrazole ring protons, and the protons of the ethanamine side chain. The ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyrazole ring appear as singlets in the aromatic region of the spectrum. The methylene groups of the ethanamine side chain appear as triplets.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system. For pyrazole itself, the C3/C5 carbons appear around δ 134.6 ppm, while the C4 carbon is observed at approximately δ 104.9 ppm. Substitution, such as the ethyl and aminoethyl groups, will induce shifts in these values, providing further structural confirmation. In related indole-pyrazole hybrids, pyrazole ring carbons have been observed in the range of 84.4–154.5 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazole Derivatives

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole-CH (C3-H, C5-H) | 7.5 - 8.0 | 130 - 145 |

| Pyrazole-CH (C4-H) | 6.2 - 6.5 | 105 - 110 |

| N-CH₂ (ethyl) | 4.1 - 4.3 (quartet) | 40 - 45 |

| N-CH₂CH₃ (ethyl) | 1.4 - 1.6 (triplet) | 14 - 16 |

| Pyrazole-CH₂ -CH₂-NH₂ | 2.7 - 2.9 (triplet) | 25 - 30 |

| Pyrazole-CH₂-CH₂ -NH₂ | 2.9 - 3.1 (triplet) | 40 - 45 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution pattern of the derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

In the IR spectrum of this compound, key absorption bands are expected. The primary amine (NH₂) group is characterized by a pair of medium-intensity stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending vibrations for primary amines can also be observed around 1600 cm⁻¹. The C-H stretching vibrations of the ethyl and ethanamine alkyl chains typically appear in the 2850-3000 cm⁻¹ range. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS, ESI-MS, EI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the structure.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺. For this compound (molar mass: 153.23 g/mol ), the ESI-MS would be expected to show a prominent peak at an m/z of 154.24.

Electron impact (EI) ionization is a higher-energy technique that leads to more extensive fragmentation. The fragmentation pattern is a molecular fingerprint that can help in structural elucidation. For pyrazole derivatives, common fragmentation pathways include the loss of nitrogen (N₂) or hydrogen cyanide (HCN) from the pyrazole ring. researchgate.net For the title compound, a characteristic fragmentation would be the cleavage of the C-C bond alpha to the amine group (α-cleavage), which is a common pathway for amines, leading to a stable iminium ion. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Ionization Mode |

|---|---|---|

| 154 | [M+H]⁺ | ESI |

| 153 | [M]⁺ | EI |

| 124 | [M - CH₂NH]⁺ | EI |

| 96 | [1-ethylpyrazole]⁺ | EI |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density, and thus the atomic positions, can be generated. This provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details.

While a crystal structure for this compound itself is not publicly available, analysis of related pyrazole derivatives provides insight into the expected structural features. For instance, the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate reveals key geometric parameters of the pyrazole ring. rsc.orgnih.gov In general, pyrazole rings are planar. The N-N bond length is typically around 1.34 Å, while the C-N and C-C bonds within the ring are approximately 1.33-1.38 Å. The internal angles of the five-membered ring accommodate its geometry. The substituent groups, such as the ethyl and ethanamine moieties, will adopt conformations that minimize steric strain. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the primary amine, would be expected to play a significant role in the crystal packing. mdpi.com

Table 4: Representative Crystallographic Data for a Related Pyrazole Derivative (ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. Gas chromatography is particularly well-suited for volatile and thermally stable compounds like many pyrazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for identifying and quantifying components in a sample. In the context of this compound, GC-MS can be used to assess its purity after synthesis, identify any side products or unreacted starting materials, and analyze its presence in complex matrices.

The compound is separated from other components in the GC column based on its volatility and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions. After elution from the column, the compound enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that confirms its identity. For pyrazole isomers, GC-MS has proven effective in their separation and identification. libretexts.org The use of derivatization, for example with silylating agents, can improve the chromatographic properties of polar compounds containing amine groups and prevent thermal degradation in the GC system. nist.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) stands as a fundamental and indispensable analytical technique in the synthesis and purification of this compound and its derivatives. Its application is pivotal for real-time monitoring of reaction progress and for the preliminary assessment of product purity, guiding subsequent purification strategies.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically silica gel coated on a plate, and a liquid mobile phase. The separation is based on the polarity of the compounds. In the context of this compound, which possesses a basic amino group and a polar pyrazole ring, its interaction with the acidic silica gel stationary phase is significant.

Reaction Monitoring:

During the synthesis of this compound and its analogs, TLC is employed to track the consumption of starting materials and the formation of the product. Aliquots are taken from the reaction mixture at regular intervals, spotted on a TLC plate, and eluted with an appropriate solvent system. The progress of the reaction is visualized by the disappearance of the starting material spots and the appearance of the product spot, which will have a different retention factor (Rƒ). A reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate.

Purification Assessment:

Following the completion of a reaction, TLC is used to evaluate the purity of the crude product. The presence of multiple spots indicates the existence of impurities, such as unreacted starting materials, byproducts, or decomposition products. The Rƒ values obtained from TLC provide valuable information for selecting and optimizing the conditions for large-scale purification techniques like column chromatography.

Typical TLC Systems for Pyrazole Derivatives:

The choice of the mobile phase is critical for achieving good separation. For aminopyrazole derivatives, which are relatively polar, a mixture of a non-polar and a polar solvent is often used. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to achieve optimal separation.

| Stationary Phase | Mobile Phase (Solvent System) | Typical Application |

|---|---|---|

| Silica Gel 60 F254 | Chloroform : Methanol (95:5) | General purpose for amino-pyrazole building blocks. nih.govacs.org |

| Silica Gel | Hexane : Ethyl Acetate | Monitoring the synthesis of 1,3,5-trisubstituted pyrazole derivatives. greenpharmacy.info |

| Silica Gel 60 F254 | Methanol : Dichloromethane (1:9) | Purification of pyrano[2,3-c]pyrazole derivatives. mdpi.com |

| Silica Gel 60-120 | Hexane : Ethyl Acetate | Purification of 2-pyrazoline derivatives. researchgate.net |

Visualization Techniques:

Since many pyrazole derivatives, including this compound, are colorless, various visualization techniques are employed to locate the spots on the TLC plate.

Ultraviolet (UV) Light: Commercially available TLC plates often contain a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (typically at 254 nm). libretexts.orglibretexts.orgplantextractwholesale.com Aromatic compounds and those with conjugated systems, common in pyrazole derivatives, will appear as dark spots against a fluorescent background. libretexts.orglibretexts.org

Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a common semi-destructive method. libretexts.orgplantextractwholesale.comfiu.edu Iodine adsorbs onto the surface of the silica gel and reacts with many organic compounds, rendering them visible as brown or yellow-brown spots. libretexts.org

Chemical Stains: Destructive visualization can be achieved by spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots, often after gentle heating. libretexts.orglibretexts.orgumich.edu Common stains include potassium permanganate, which reacts with oxidizable functional groups, and ninhydrin, which is particularly useful for detecting primary and secondary amines, such as the one present in the target compound, by producing a characteristic purple or yellow color.

Illustrative Rƒ Values for Pyrazole Derivatives:

Note: The Rƒ values are highly dependent on the specific experimental conditions and should be considered as illustrative.

| Compound Type | Mobile Phase | Reported Rƒ Value | Reference |

|---|---|---|---|

| 1,3,5-trisubstituted pyrazole derivative | Hexane : Ethyl Acetate | 0.45 | greenpharmacy.info |

| 1,3,5-trisubstituted pyrazole derivative | Hexane : Ethyl Acetate | 0.44 | greenpharmacy.info |

| 1,3,5-trisubstituted pyrazole derivative | Hexane : Ethyl Acetate | 0.48 | greenpharmacy.info |

| 1,3,5-trisubstituted pyrazole derivative | Hexane : Ethyl Acetate | 0.30 | greenpharmacy.info |

Coordination Chemistry of 2 1 Ethyl 1h Pyrazol 4 Yl Ethan 1 Amine

Investigation of Ligand Properties of the Pyrazole-Amine Moiety

Pyrazole-based ligands are a significant class of compounds in coordination chemistry due to their versatile coordination modes. mdpi.comresearchgate.net The pyrazole-amine moiety, such as that in 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine, typically acts as a bidentate N,N'-donor ligand. Coordination with a metal ion is expected to occur through the lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole (B372694) ring and the lone pair of electrons on the nitrogen atom of the terminal amine group.